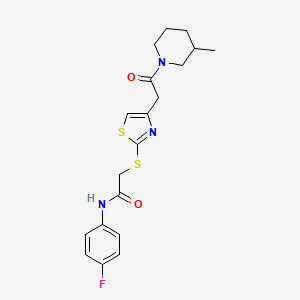

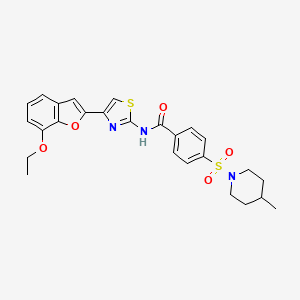

![molecular formula C22H24N2OS B2657204 3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one CAS No. 403723-31-9](/img/structure/B2657204.png)

3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one” is a type of quinazolin-4(3H)-one . It is offered by Benchchem for various applications.

Synthesis Analysis

Quinazolin-4(3H)-ones can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient, transition metal and external oxidant free, and easy to operate .Molecular Structure Analysis

The linear formula of “3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one” is C26H26N2OS2 . Its CAS Number is 315696-67-4 .Chemical Reactions Analysis

The synthesis of quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The thiol substrate could promote the dehydroaromatization step .Physical And Chemical Properties Analysis

The molecular weight of “3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one” is 446.638 . Other physical and chemical properties are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Radioiodination and Biodistribution

- 3-Benzyl-2-((3-methoxybenzyl)thio)benzo[g]quinazolin-4(3H)-one, a related compound, was studied for radioactivity. It was successfully labeled with radioactive iodine, indicating potential for developing potent radiopharmaceuticals for tumor targeting (Al-Salahi et al., 2018).

Synthesis Methods

- A general and efficient method for the one-pot cascade synthesis of quinazolin-4(3H)-ones was reported. This approach is significant for environmental sustainability and could be applied in the synthesis of various substituted quinazolin-4(3H)-ones (Parua et al., 2017).

Catalysis and Oxidation

- Chiral quinolinyl-oxazoline copper complexes were studied as catalysts for enantioselective allylic oxidation of cycloalkenes. This research offers insights into the catalytic applications of quinazolinone derivatives (Li et al., 2010).

Antitumor Activity

- New 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were prepared and screened for in vitro antitumor activity. This research highlights the potential of quinazolinone derivatives in developing anticancer drugs (Alafeefy, 2011).

Synthesis of Quinazolinone Derivatives

- A study on the synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety revealed their promising antimicrobial activities. This finding suggests the utility of these derivatives in pharmaceutical applications (Yan et al., 2016).

Synthesis and Biological Activities

- Quinazoline derivatives were synthesized and evaluated for anticonvulsant activity. This research is significant for understanding the medicinal properties of these compounds (Abuelizz et al., 2017).

Eigenschaften

IUPAC Name |

2-[(4-tert-butylphenyl)methylsulfanyl]-3-prop-2-enylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-5-14-24-20(25)18-8-6-7-9-19(18)23-21(24)26-15-16-10-12-17(13-11-16)22(2,3)4/h5-13H,1,14-15H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIWEZZHNVFRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Tert-butylphenyl)methylsulfanyl]-3-prop-2-enylquinazolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

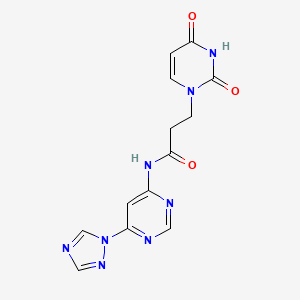

![(E)-4-(Dimethylamino)-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-enamide](/img/structure/B2657122.png)

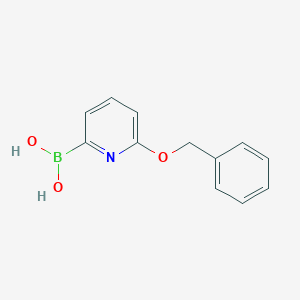

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2657123.png)

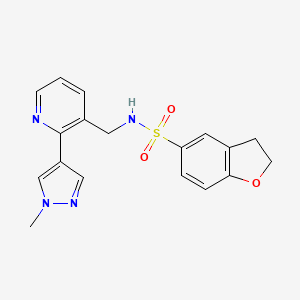

![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate](/img/structure/B2657129.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one](/img/structure/B2657130.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2657131.png)

![(3-Morpholin-4-ylpropyl){[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2657139.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2657143.png)